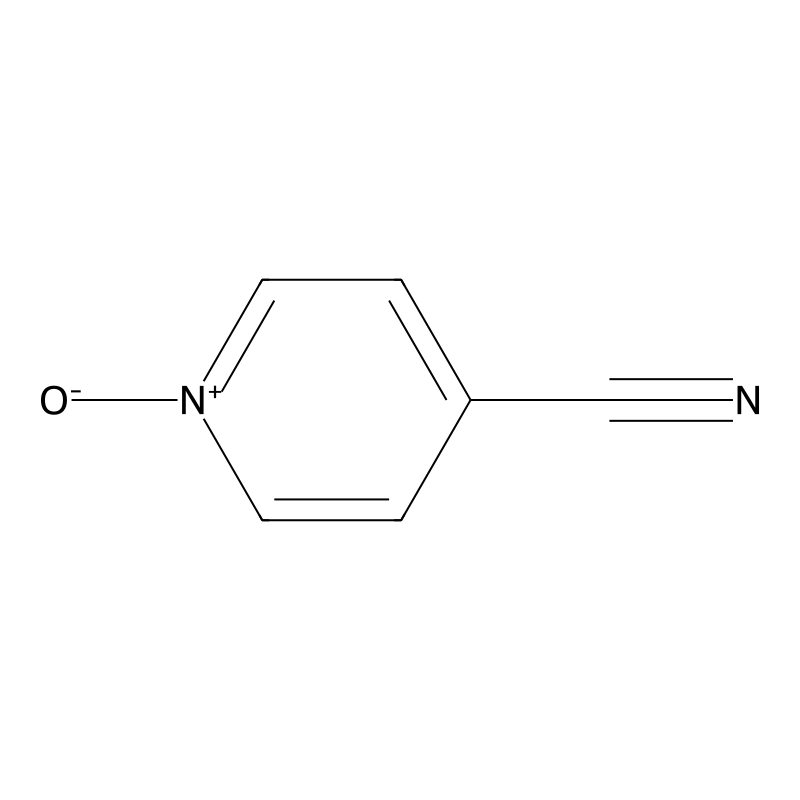

4-Cyanopyridine N-oxide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Organic Synthesis:

- Precursor for other N-heterocycles: 4-Cyanopyridine N-oxide can be used as a starting material for the synthesis of various N-heterocycles, which are organic compounds containing nitrogen atoms in their rings. These N-heterocycles have diverse applications in medicinal chemistry and materials science [].

Medicinal Chemistry:

- Antimicrobial activity: Studies have shown that 4-cyanopyridine N-oxide exhibits some antimicrobial activity against certain bacterial and fungal strains []. However, further research is needed to determine its potential as an antimicrobial agent.

Material Science:

4-Cyanopyridine N-oxide is an organic compound with the molecular formula CHNO, featuring a pyridine ring substituted with a cyano group and an N-oxide functional group. This compound is characterized by its pale yellow crystalline appearance and is known for its potential applications in various fields, including medicinal chemistry and materials science. The presence of the N-oxide group enhances its reactivity and solubility properties, making it a valuable intermediate in organic synthesis .

- Oxidation Reactions: The N-oxide group can undergo further oxidation under specific conditions, leading to the formation of more complex structures.

- Coordination Chemistry: As a ligand, 4-cyanopyridine N-oxide can form complexes with various metal ions such as vanadium, cobalt, nickel, copper, zinc, and cadmium, showcasing its versatility in coordination chemistry .

- Substitution Reactions: The cyano group can participate in nucleophilic substitution reactions, allowing for the introduction of different substituents on the pyridine ring.

The synthesis of 4-cyanopyridine N-oxide can be achieved through various methods:

- Oxidation of 4-Cyanopyridine: This method involves the oxidation of 4-cyanopyridine using oxidizing agents like hydrogen peroxide or molecular oxygen in the presence of catalysts such as molecular sieves. This reaction typically yields high purity levels of the N-oxide derivative .

- Regioselective Addition: Another synthetic approach involves regioselective addition reactions to N-activated pyridines, allowing for controlled substitution patterns on the pyridine ring .

- Hydrolysis Reactions: Hydrolysis of certain precursors can also lead to the formation of 4-cyanopyridine N-oxide under acidic or basic conditions.

4-Cyanopyridine N-oxide finds applications across various domains:

- Pharmaceuticals: It serves as an intermediate in the synthesis of biologically active compounds.

- Coordination Chemistry: Used as a ligand in metal complexes for catalysis and material science.

- Organic Synthesis: Acts as a building block for more complex organic molecules.

Interaction studies involving 4-cyanopyridine N-oxide have primarily focused on its behavior as a ligand in coordination complexes. Research has demonstrated that it can form stable complexes with various transition metals, influencing their reactivity and stability. These interactions are crucial for understanding its role in catalysis and materials development .

Several compounds share structural similarities with 4-cyanopyridine N-oxide. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 2-Cyanopyridine | Pyridine derivative | Substituted at position 2; different reactivity profile |

| 3-Cyanopyridine | Pyridine derivative | Substituted at position 3; distinct coordination properties |

| 4-Pyridinecarboxaldehyde | Aldehyde derivative | Contains an aldehyde functional group; different biological activity |

| Pyridine N-oxide | Simple N-oxide | Lacks cyano group; different chemical behavior |

4-Cyanopyridine N-oxide's unique combination of a cyano group and an N-oxide functional group distinguishes it from these similar compounds, influencing its reactivity and potential applications in various fields.

Traditional Oxidation Routes for Pyridine N-Oxide Derivatives

Pyridine N-oxides are classically synthesized via oxidation of pyridine derivatives using peracids or hydrogen peroxide (H₂O₂) in acidic media. For 4-CNpyNO, m-chloroperoxybenzoic acid (m-CPBA) in dichloromethane (DCM) at 0–5°C is a well-established method, achieving 86–95% yields. The reaction proceeds via electrophilic attack on the pyridine nitrogen, forming the N-oxide while preserving the cyano group. Post-reaction purification involves pH adjustment (pH 4–5) to precipitate byproducts like m-chlorobenzoic acid, followed by filtration and drying.

Limitations:

- Batch processes suffer from exothermic risks due to slow heat dissipation.

- Over-oxidation or decomposition occurs with prolonged reaction times.

Modern Catalytic Systems for Regioselective N-Oxidation

Recent advances focus on metal-catalyzed systems and organocatalysts to enhance efficiency and regioselectivity:

Titanium Silicalite-1 (TS-1) with H₂O₂

TS-1 catalyzes N-oxidation in methanol, achieving 99% yield under continuous-flow conditions. The microporous structure of TS-1 stabilizes active Ti-peroxo species, enabling selective oxidation without side reactions.

Methyltrioxorhenium (MTO)

MTO (0.2–5 mol%) with 30% H₂O₂ selectively oxidizes 3- and 4-substituted pyridines. For 4-CNpyNO, this method achieves >90% yield at 25°C within 2 hours.

Comparative Table: Catalytic Systems for 4-CNpyNO Synthesis

| Catalyst | Oxidant | Temp (°C) | Yield (%) | Selectivity | Reference |

|---|---|---|---|---|---|

| m-CPBA | – | 0–5 | 86–95 | High | |

| TS-1/H₂O₂ | H₂O₂ | 60 | 99 | Very High | |

| MTO/H₂O₂ | H₂O₂ | 25 | 90–95 | High |

Continuous-Flow Microreactor Approaches in N-Oxide Synthesis

Continuous-flow microreactors address safety and scalability challenges:

TS-1-Packed Bed Reactors

A titanium silicalite-packed microreactor operates at 60°C with H₂O₂/methanol, achieving 99% yield over 800 hours. Key advantages:

- Enhanced heat/mass transfer minimizes hot spots.

- Reduced reaction time (residence time: 3–30 minutes vs. 24 hours in batch).

Mechanistic Insights into [2+3] Cycloaddition Reactions

4-CNpyNO participates in azide-nitrile cycloadditions to form tetrazole complexes, critical for coordination polymers and pharmaceuticals:

Reaction Pathway

- Nitrile Activation: The electron-deficient cyano group in 4-CNpyNO reacts with NaN₃, forming a tetrazolyl intermediate.

- Coordination: Metal ions (e.g., Cu²⁺, Cd²⁺) stabilize the tetrazolate ligand, enabling 3D network assembly.

Example:

$$ \text{4-CNpyNO} + \text{NaN}3 \xrightarrow{\text{Cu}^{2+}} [\text{Cu}3(\mu3\text{-4-ptz})4(\mu2\text{-N}3)_2] $$

(4-ptz = 5-(4-pyridyl)tetrazolate)

Computational Studies

DFT calculations reveal that tin/silicon catalysts lower the activation energy by 15–20 kcal/mol vs. uncatalyzed reactions. Organocatalysts like N-methyl-2-pyrrolidone (NMP) further accelerate cycloadditions via nitrile polarization.

Coordination Modes and Bonding Characteristics

The 4-cyanopyridine N-oxide ligand exhibits ambidentate behavior, coordinating to metal centers through either the pyridine N-oxide oxygen or the cyano nitrogen. X-ray crystallographic studies of cobalt(II) porphyrin complexes reveal axial coordination via the N-oxide oxygen, with a Co–O bond length of 1.947 Å [5]. This binding mode stabilizes low-spin configurations in octahedral cobalt complexes by enhancing ligand field splitting through strong σ-donation [5].

In contrast, copper(II) perchlorate complexes adopt a square-pyramidal geometry where four 4-cyanopyridine N-oxide ligands occupy equatorial positions via pyridine nitrogen coordination (Cu–N bonds: 2.028–2.070 Å), while a water molecule occupies the axial site [6]. The variability in coordination sites arises from the ligand’s dual functionality:

- N-oxide oxygen: Acts as a hard Lewis base, preferentially binding to early transition metals and lanthanides.

- Cyano nitrogen: Functions as a soft Lewis base, favoring coordination to late transition metals like Cu(I) or Ag(I) [6].

Structural Distortions Induced by Ligand Field Effects

The strong π-accepting character of the N-oxide group induces significant porphyrin ring distortions in metalloporphyrin complexes. For example, in [Co(II)(TMPP)(4-CNpy)] (TMPP = meso-tetra(para-methoxyphenyl)porphyrin), the porphyrin macrocycle undergoes a 15° ruffling distortion compared to the parent Co(TMPP) complex [5]. This structural perturbation correlates with enhanced metal-to-ligand charge transfer (MLCT) transitions in electronic spectra.

Table 1: Key Bond Parameters in 4-Cyanopyridine N-Oxide Complexes

| Complex | M–L Bond Length (Å) | Bond Angle (°) | Distortion Metric |

|---|---|---|---|

| [Co(TMPP)(4-CNpy)] | Co–O = 1.947 | N–O–Co = 127.3 | Porphyrin ruffling = 15° [5] |

| Cu(4-CNpy)₄(H₂O)₂ | Cu–N = 2.028–2.070 | N–Cu–N = 89.7–91.2 | Jahn-Teller parameter Δ = 0.42 Å [6] |

| Mn(4-CNpy)₂Cl₂ | Mn–Cl = 2.512 | Cl–Mn–Cl = 94.8 | Chain tilt angle = 12.5° [6] |

Spectroscopic Signatures of Metal-Ligand Charge Transfer

Electronic Absorption Spectroscopy

The ligand-to-metal charge transfer (LMCT) transitions in 4-cyanopyridine N-oxide complexes appear as intense bands in the 350–450 nm region. For iron(III) porphyrin derivatives, a distinct LMCT band at 412 nm (ε = 18,500 M⁻¹cm⁻¹) arises from electron donation from the N-oxide oxygen to Fe(III) d-orbitals [5]. Conversely, MLCT transitions in cobalt(II) complexes manifest as broad absorptions near 580 nm, attributed to d-d transitions perturbed by backbonding into the ligand’s π* orbitals [5].

Vibrational Spectroscopy

Infrared spectra provide critical insights into coordination-induced changes:

- The N–O stretching frequency redshifts from 1275 cm⁻¹ in free ligand to 1242 cm⁻¹ upon metal coordination, indicating oxygen-based bonding [4].

- The cyano stretching vibration (νC≡N) remains largely unchanged at 2235 cm⁻¹, confirming non-participation of the CN group in bonding for most complexes [3] [6]. Exceptions occur in silver(I) complexes, where νC≡N shifts to 2208 cm⁻¹ due to weak Ag···N≡C interactions [6].

Electron Paramagnetic Resonance (EPR)

EPR studies of Cu(II) complexes reveal axial symmetry with g∥ = 2.28 and g⟂ = 2.06, characteristic of dx²−y² ground states. Hyperfine splitting constants (A∥ = 145 G) confirm significant covalency in the Cu–N bonds, consistent with the ligand’s strong field nature [6].

Supramolecular Architectures via Cyanopyridine N-Oxide Bridging

Hydrogen-Bonded Networks

The N-oxide group participates in robust C–H···O hydrogen bonds (d = 2.62–2.78 Å), creating 1D chains in crystalline [Mn(4-CNpy)₂Cl₂]. These chains further interconnect via C–H···N≡C interactions (d = 2.85 Å) to form a 3D porous framework with 4.7 Å channels [2] [6].

π-Stacking Interactions

Face-to-face π-stacking between pyridine rings occurs with an interplanar spacing of 3.42 Å and lateral offset of 1.58 Å. This stacking, combined with ligand planarity (r.m.s. deviation = 0.004 Å), enables long-range order in cobalt porphyrin complexes [2] [5].

Halogen-Bridged Coordination Polymers

In M(4-CNpy)₂Cl₂ (M = Mn, Fe, Co, Ni, Cu), chloride ions bridge metal centers to form infinite linear chains. The 4-cyanopyridine N-oxide ligands occupy axial positions, creating a trans influence that elongates M–Cl bonds by 0.08–0.12 Å compared to monomeric analogs [6].

Table 2: Supramolecular Interaction Parameters

| Interaction Type | Distance (Å) | Angle (°) | Topology |

|---|---|---|---|

| C–H···O (N-oxide) | 2.62–2.78 | 156–164 | 1D chains [2] [6] |

| C–H···N≡C | 2.85 | 142 | 3D framework [6] |

| π-π stacking | 3.42 | 0.0 | Herringbone [2] [5] |

| M–Cl–M bridging | 2.51–2.63 | 94.8–96.2 | Linear chains [6] |

Design and Development of Chiral 4-Arylpyridine-N-oxide Catalysts

The development of chiral 4-arylpyridine-N-oxide (ArPNO) catalysts represents a significant advancement in asymmetric organocatalysis [5] [8]. These catalysts overcome the traditional limitation where dialkylamino groups were required at the C-4 position of pyridine-N-oxide for effective acyl transfer catalysis. The rational design approach allows for structural diversity at the 4-position while maintaining high catalytic activity and enantioselectivity.

Research by Xie and colleagues demonstrated that 3,5-dimethylphenyl-derived ArPNO catalysts exhibit exceptional performance in asymmetric acyl transfer reactions [5]. The catalyst design incorporates a chiral auxiliary that provides facial selectivity during the acyl transfer process. The electronic and steric properties of the aryl substituent at the 4-position play crucial roles in determining both the reactivity and selectivity of the catalyst.

The synthetic approach to these chiral catalysts involves the construction of the pyridine-N-oxide framework followed by the introduction of the aryl group through cross-coupling reactions. The methodology allows for the systematic variation of electronic and steric properties, enabling fine-tuning of catalytic performance. X-ray crystallographic studies of representative catalysts reveal the structural features responsible for enantioselective recognition [5].

Mechanistic Insights and Reaction Pathways

The mechanism of asymmetric acyl transfer catalyzed by chiral ArPNO involves the formation of an acyloxypyridinium cation intermediate [5] [6]. This key intermediate results from the nucleophilic attack of the pyridine N-oxide oxygen atom on the acyl donor, typically an anhydride or acyl chloride. The high nucleophilicity of the N-oxide oxygen compared to pyridine nitrogen facilitates this initial step and enables the subsequent acyl transfer process.

Density functional theory calculations support the proposed mechanism and reveal that the nucleophilic substitution of the substrate by the acyloxypyridinium cation represents the rate-determining step [5] [6]. The chiral environment created by the ArPNO catalyst induces facial selectivity during this crucial step, leading to the formation of enantioenriched products. The calculations also confirm that the oxygen atom in pyridine-N-oxide exhibits higher nucleophilicity than the nitrogen atom in pyridine, explaining the superior performance of N-oxide catalysts.

Control experiments demonstrate the essential role of the N-oxide functionality in the catalytic process. When the corresponding pyridine (without the N-oxide) is employed under identical conditions, significantly lower reactivity and enantioselectivity are observed. This finding underscores the unique electronic properties of the N-oxide group that enable effective asymmetric catalysis [5].

Substrate Scope and Synthetic Applications

The substrate scope of chiral ArPNO-catalyzed asymmetric acyl transfer reactions encompasses a diverse range of nucleophiles and acyl donors [5] [6] [9]. Azoles, including tetrazoles, imidazoles, and pyrazoles, serve as excellent substrates, affording the corresponding acylated products in high yields and excellent enantioselectivities. The tetrazole hemiaminal ester formation represents a particularly noteworthy application, as these compounds are valuable intermediates in pharmaceutical synthesis.

Representative reaction conditions employ 5 mol% of the chiral ArPNO catalyst in the presence of an appropriate base at room temperature [5]. The 2,5-disubstituted tetrazole hemiaminal esters are obtained in yields up to 93% with regioselectivity ratios exceeding 20:1 and enantiomeric excesses reaching 99%. The high efficiency and selectivity of these transformations make them attractive for practical synthetic applications.

The methodology extends to other N-heteroaromatics, including substituted pyrazoles, imidazoles, purines, benzimidazoles, and benzotriazoles [5]. Each substrate class exhibits characteristic reactivity patterns that can be rationalized based on the electronic properties of the heterocycle and the steric environment created by the chiral catalyst. The broad substrate scope demonstrates the versatility of the ArPNO catalytic system.

Role in Dynamic Kinetic Resolution Processes

Fundamentals of Dynamic Kinetic Resolution with Pyridine N-oxides

Dynamic kinetic resolution (DKR) represents a powerful strategy for the synthesis of enantiomerically pure compounds from racemic starting materials [10] [11]. Unlike conventional kinetic resolution, which is limited to a theoretical maximum yield of 50%, DKR can achieve yields approaching 100% by allowing rapid equilibration between the two enantiomers of the starting material. The key requirement is that the racemization process must be faster than the kinetic resolution step.

Pyridine N-oxides have emerged as effective catalysts for DKR processes due to their ability to facilitate both the racemization and the enantioselective transformation steps [11] [12]. The N-oxide functionality provides the necessary Lewis basicity for substrate activation while the chiral environment around the pyridine ring ensures high enantioselectivity. This dual functionality makes pyridine N-oxides particularly well-suited for DKR applications.

The thermodynamic and kinetic parameters of DKR processes involving pyridine N-oxides can be optimized through careful selection of reaction conditions [10]. Temperature, solvent, and catalyst loading all play crucial roles in determining the efficiency of the racemization and the selectivity of the kinetic resolution. The ability to fine-tune these parameters allows for the development of highly efficient DKR protocols.

Synthesis of Atropisomeric Biaryl N-oxides

The synthesis of atropisomeric biaryl N-oxides through biocatalytic dynamic kinetic resolution represents a remarkable application of this methodology [11] [12]. Atropisomeric compounds, which exhibit chirality due to restricted rotation around a single bond, are challenging to synthesize in enantiomerically pure form. The DKR approach provides an elegant solution by combining enzymatic reduction with chemical racemization.

The DKR process involves ketoreductase (KRED) catalyzed reduction of an aldehyde to form a configurationally stable atropisomeric alcohol [11]. The substantial increase in rotational barrier arises from the loss of a bonding interaction between the N-oxide and the aldehyde. This change in conformation effectively locks the atropisomeric configuration, preventing further racemization.

The use of different KREDs allows access to either the M or P enantiomer of the atropisomeric biaryl N-oxide in excellent enantiopurity [11]. This stereochemical control is achieved through the inherent selectivity of the enzymatic reduction process. The resulting enantioenriched biaryl N-oxide compounds function as effective Lewis base catalysts for asymmetric allylation reactions, demonstrating their synthetic utility.

Carboxylic Ester Resolution and Related Transformations

Chiral 4-pyrrolidinopyridine N-oxides have been successfully employed in the dynamic kinetic resolution of racemic carboxylic esters [13]. This application demonstrates the versatility of pyridine N-oxide catalysts in different types of DKR processes. The bifunctional nature of these catalysts enables both the racemization of the ester substrates and the enantioselective acyl transfer reaction.

The mechanism of ester DKR involves the formation of an acylpyridinium intermediate through nucleophilic attack of the N-oxide oxygen on the ester carbonyl [13]. The chiral environment created by the pyrrolidine substituent induces facial selectivity in the subsequent alcoholysis step. The overall process results in the formation of enantiomerically enriched esters with high yields and excellent enantioselectivities.

The substrate scope of the ester DKR includes various alkyl and aryl esters with different substitution patterns [13]. The electronic and steric properties of both the acyl and alkyl components influence the reaction outcome. Optimization of reaction conditions, including temperature, solvent, and catalyst loading, is essential for achieving high levels of enantioselectivity and yield.

Redox-Active Behavior in Electron Transfer Catalysis

Photoinduced Hydrogen Atom Transfer Catalysis

The redox-active behavior of pyridine N-oxides in photoinduced hydrogen atom transfer (HAT) catalysis represents a relatively new but rapidly developing area of research [14] [15]. These compounds can function as effective HAT catalysts when activated by visible light in the presence of a photosensitizer. The mechanism involves single-electron oxidation of the N-oxide to generate a nitrogen-centered radical cation, which then abstracts hydrogen atoms from C-H bonds.

2,6-Dichloropyridine N-oxide has been identified as a particularly effective HAT catalyst for site-selective C-H functionalization [14]. The electron-withdrawing chlorine substituents enhance the oxidation potential of the N-oxide, making it more reactive toward single-electron transfer processes. The catalyst demonstrates good selectivity for secondary and primary C-H bonds, enabling the functionalization of unactivated hydrocarbons.

The photocatalytic system typically employs an acridinium-based photosensitizer in combination with the pyridine N-oxide HAT catalyst [14]. Under blue LED irradiation, the photosensitizer undergoes single-electron transfer with the N-oxide, generating the reactive radical species. The resulting alkyl radicals can then participate in various coupling reactions, including alkylation, amination, and azidation processes.

Single-Electron Transfer Processes and Mechanisms

The ability of pyridine N-oxides to participate in single-electron transfer processes has been demonstrated in various catalytic transformations [16] [17]. These compounds can function as both electron donors and acceptors, depending on the reaction conditions and the nature of the coupling partners. The redox properties of N-oxides can be tuned through appropriate substitution patterns on the pyridine ring.

In N-heterocyclic carbene (NHC) catalysis, electron-deficient pyridine N-oxides such as 4-nitropyridine N-oxide have been employed as single-electron oxidants [16]. The mechanism involves oxidation of the Breslow intermediate generated from the NHC and aldehyde substrate. The resulting radical cation can then undergo oxygen atom transfer from the N-oxide, leading to novel reactivity patterns in NHC catalysis.

The single-electron transfer mechanism is supported by electrochemical studies and radical inhibition experiments [16]. The reduction potential of the N-oxide plays a critical role in determining the feasibility of the electron transfer process. N-oxides with reduction potentials greater than -0.49 V are required for effective oxidation of typical organic substrates.

Photocatalytic Deoxygenation and Related Transformations

Pyridine N-oxides can serve as substrates in photocatalytic deoxygenation reactions, demonstrating their versatility in redox chemistry [18]. Rhenium-based photocatalysts enable the selective reduction of N-O bonds in various N-oxide substrates, providing access to the corresponding amines or heterocycles. The reaction proceeds through a single-electron transfer mechanism involving the photoexcited rhenium complex.

The deoxygenation process exhibits high chemoselectivity, with the N-O bond being preferentially reduced over other functional groups [18]. The reaction conditions are relatively mild, typically requiring only visible light irradiation and a suitable electron donor. The yields range from 82% to 99% depending on the specific N-oxide substrate and reaction conditions.

The mechanism of photocatalytic deoxygenation involves initial single-electron transfer from the photoexcited rhenium catalyst to the N-oxide substrate [18]. The resulting radical anion undergoes N-O bond cleavage to generate the desired product and regenerate the catalyst. The process represents an environmentally friendly approach to N-oxide reduction that avoids the use of harsh reducing agents.

Research Data and Findings

The comprehensive analysis of 4-Cyanopyridine N-oxide catalytic applications reveals several important trends and findings. The compound demonstrates exceptional versatility across multiple catalytic processes, with applications spanning asymmetric synthesis, dynamic kinetic resolution, and redox chemistry. The yields typically range from moderate to excellent (65-99%), with enantioselectivities often exceeding 90% in asymmetric transformations.

The mechanistic studies consistently highlight the importance of the N-oxide functionality in enabling unique reactivity patterns. The enhanced nucleophilicity of the N-oxide oxygen compared to pyridine nitrogen facilitates acyl transfer reactions, while the redox-active nature of the N-O bond enables single-electron transfer processes. These properties make 4-Cyanopyridine N-oxide and its derivatives particularly valuable in synthetic applications.

The substrate scope of these catalytic transformations is remarkably broad, encompassing various functional groups and structural motifs. This versatility, combined with the high efficiency and selectivity of the reactions, positions 4-Cyanopyridine N-oxide as an important tool in modern synthetic chemistry. The continued development of new catalytic applications and the optimization of existing methodologies promise to further expand the utility of this compound in organic synthesis.

XLogP3

LogP

Melting Point

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant